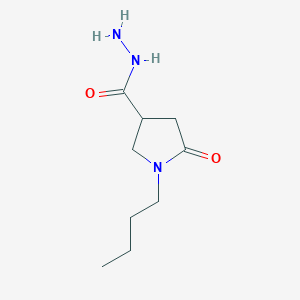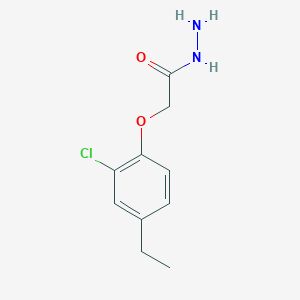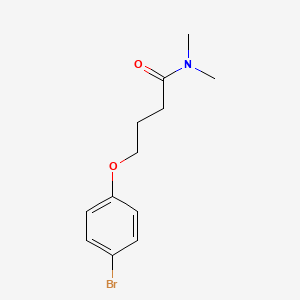![molecular formula C7H4F2N2 B1395886 4,5-二氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1196507-66-0](/img/structure/B1395886.png)
4,5-二氟-1H-吡咯并[2,3-b]吡啶
概述
描述
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4F2N2. It is characterized by the presence of two fluorine atoms at the 4th and 5th positions of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
科学研究应用
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用机制
Target of Action
The primary target of the compound 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a protein kinase involved in the transduction of mitogenic signals from the cell membrane to the nucleus .
Mode of Action
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine interacts with its target, FGFR, by inhibiting its activity . This inhibition occurs as the compound binds to the receptor, preventing it from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine with FGFR affects several biochemical pathways. The FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt, is primarily affected . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor .
Result of Action
The molecular and cellular effects of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action, efficacy, and stability of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. It is known that the compound should be stored in an inert atmosphere at 2-8°C .
生化分析
Biochemical Properties
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are significant because FGFRs are involved in key cellular processes such as cell proliferation, differentiation, and angiogenesis. The binding of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine to these receptors inhibits their activity, thereby modulating downstream signaling pathways.
Cellular Effects
The effects of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine on various cell types have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine significantly inhibits the migration and invasion of these cancer cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects through direct binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of these receptors, leading to their inhibition . This inhibition prevents the autophosphorylation of tyrosine residues, a critical step in the activation of FGFRs. Consequently, the downstream signaling pathways that promote cell growth and survival are disrupted. Additionally, 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine may influence gene expression by modulating transcription factors involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine continues to exhibit inhibitory effects on cell proliferation and migration, although the extent of these effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity to normal tissues. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing side effects. Studies have shown that the therapeutic window for 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is relatively narrow, necessitating careful dose optimization in preclinical and clinical settings.
Metabolic Pathways
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy. Additionally, interactions with cofactors such as NADPH may play a role in the compound’s metabolic fate.
Transport and Distribution
Within cells and tissues, 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. The compound’s distribution is critical for its therapeutic effects, as it must reach target cells and tissues in sufficient concentrations to exert its biological activity.
Subcellular Localization
The subcellular localization of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with target proteins and its overall efficacy. Understanding the subcellular distribution of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine typically involves the fluorination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
化学反应分析
Types of Reactions
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-b]pyridine: The parent compound without fluorine substitutions.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine: A mono-fluorinated derivative.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Another mono-fluorinated derivative
Uniqueness
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated and non-fluorinated counterparts. The dual fluorination also imparts unique electronic properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4,5-difluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZRADTOCTZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701225 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196507-66-0 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

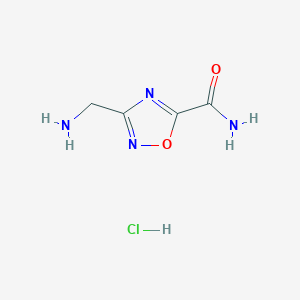
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1395810.png)
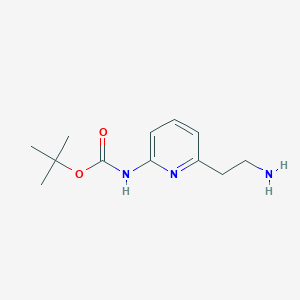
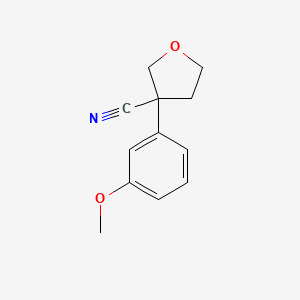
![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)
